8-imino-7-(4-methylphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-ylamine
Description
8-Imino-7-(4-methylphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-ylamine is a complex heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes a benzene ring, a chromene moiety, and a pyrimidine ring, making it a subject of interest for researchers in various fields.
Properties
IUPAC Name |
13-imino-11-(4-methylphenyl)-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-13-6-8-15(9-7-13)18-17-11-10-14-4-2-3-5-16(14)20(17)27-22-19(18)21(23)26(24)12-25-22/h2-12,18,23H,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBUIWRWJUXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC5=C2C(=N)N(C=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-imino-7-(4-methylphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with an appropriate aldehyde and an amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired chromeno[2,3-d]pyrimidine derivative .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using microwave-assisted reactions or continuous flow chemistry to enhance yield and reduce reaction time. These methods offer advantages such as better control over reaction conditions, higher efficiency, and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Imino-7-(4-methylphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 8-imino-7-(4-methylphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-ylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential pharmacological activities. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its stability and reactivity make it suitable for various applications, including coatings and electronic materials .
Mechanism of Action
The mechanism of action of 8-imino-7-(4-methylphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrimidine derivatives: These include compounds like 4H-chromeno[2,3-d]pyrimidin-4-one, which have been studied for their medicinal properties.
Uniqueness
8-Imino-7-(4-methylphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
